molecular formula C11H10ClNO3 B8338272 2-chloro-N-(4-oxo-chroman-3-yl)-acetamide

2-chloro-N-(4-oxo-chroman-3-yl)-acetamide

Cat. No.: B8338272
M. Wt: 239.65 g/mol
InChI Key: LMMSTCCAOOZHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-oxo-chroman-3-yl)-acetamide is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-N-(4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H10ClNO3/c12-5-10(14)13-8-6-16-9-4-2-1-3-7(9)11(8)15/h1-4,8H,5-6H2,(H,13,14)

InChI Key

LMMSTCCAOOZHHN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (41.6 g, 368 mmol) was added to a solution of 3-amino-chroman-4-one hydrochloride (67 g, 335 mmol) and triethylamine (102 g, 1.01 mol) in tetrahydrofuran (700 ml) and the mixture was stirred for one hour. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; 5-10% methanol in chloroform) to afford 2-chloro-N-(4-oxo-chroman-3-yl)-acetamide (22.6 g, 94.3 mmol, 28%) as white crystals.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

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